![molecular formula C12H15NOSi B13805128 5-[(Trimethylsilyl)oxy]isoquinoline](/img/structure/B13805128.png)
5-[(Trimethylsilyl)oxy]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Trimethylsilyl)oxy]isoquinoline is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The addition of the trimethylsilyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Trimethylsilyl)oxy]isoquinoline typically involves the introduction of the trimethylsilyl group to isoquinoline. One common method is the reaction of isoquinoline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(Trimethylsilyl)oxy]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxide.
Reduction: Reduction reactions can convert it back to isoquinoline.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Isoquinoline N-oxide.
Reduction: Isoquinoline.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
5-[(Trimethylsilyl)oxy]isoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(Trimethylsilyl)oxy]isoquinoline involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the nature of the substituents on the isoquinoline ring.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, known for its biological activities.
Quinoline: A structural isomer with similar applications but different reactivity.
5-Hydroxyisoquinoline: Another derivative with a hydroxyl group instead of the trimethylsilyl group.
Uniqueness
5-[(Trimethylsilyl)oxy]isoquinoline is unique due to the presence of the trimethylsilyl group, which enhances its stability and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Properties
Molecular Formula |
C12H15NOSi |
|---|---|
Molecular Weight |
217.34 g/mol |
IUPAC Name |
isoquinolin-5-yloxy(trimethyl)silane |
InChI |
InChI=1S/C12H15NOSi/c1-15(2,3)14-12-6-4-5-10-9-13-8-7-11(10)12/h4-9H,1-3H3 |
InChI Key |
LPVLIOWGFDWNIG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC2=C1C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


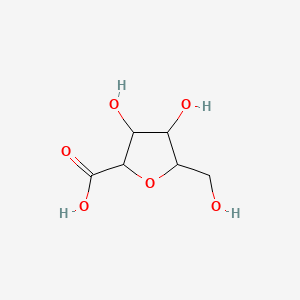

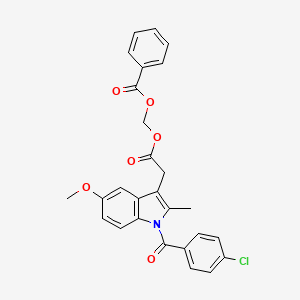
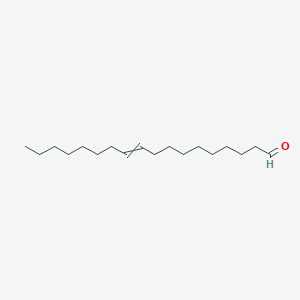
![N-((4-Methylphenyl)sulphonyl)-4-[3-(thien-2-YL)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide](/img/structure/B13805079.png)
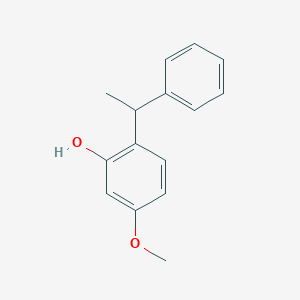
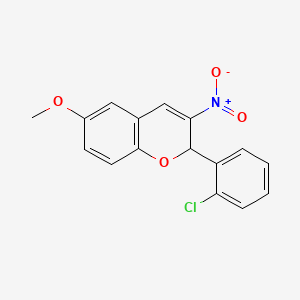
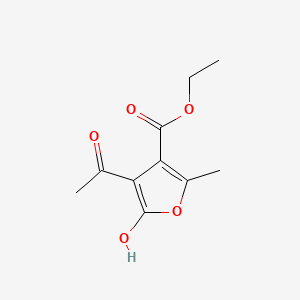
![Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate](/img/structure/B13805102.png)

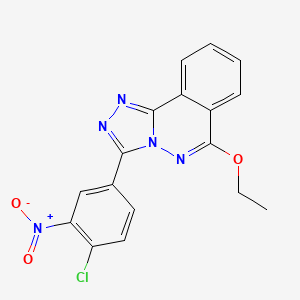
![Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI)](/img/structure/B13805115.png)
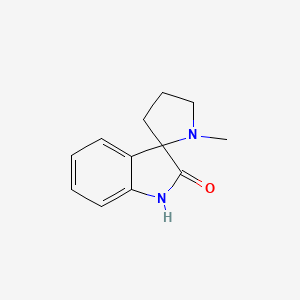
![N-[2-[(2-Chloro-6-cyano-4-nitrophenyl)azo]-5-[(3-methoxybutyl)(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B13805125.png)
